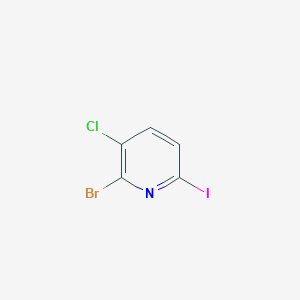

2-Bromo-3-chloro-6-iodopyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H2BrClIN |

|---|---|

Molecular Weight |

318.34 g/mol |

IUPAC Name |

2-bromo-3-chloro-6-iodopyridine |

InChI |

InChI=1S/C5H2BrClIN/c6-5-3(7)1-2-4(8)9-5/h1-2H |

InChI Key |

WNPCDQQANZHIFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Br)I |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 2 Bromo 3 Chloro 6 Iodopyridine

Prioritization of Halogen Reactivity for Controlled Functionalization

The successful synthesis of 2-bromo-3-chloro-6-iodopyridine hinges on the differential reactivity of the three distinct halogen atoms. This hierarchy in reactivity allows for selective functionalization, where one halogen can be manipulated without affecting the others. This is particularly important in cross-coupling reactions (like Suzuki or Stille couplings) or metal-halogen exchange reactions, which are fundamental for building more complex molecules from halopyridine scaffolds. znaturforsch.com

The reactivity of halogens on an electron-deficient ring like pyridine (B92270) generally follows the order of their bond strength and electronegativity:

I > Br > Cl >> F

This order dictates that the C-I bond is the most reactive towards oxidative addition to a metal catalyst (e.g., Palladium(0)) and is the most susceptible to metal-halogen exchange. znaturforsch.com The C-Br bond is next in reactivity, while the C-Cl bond is the most robust of the three.

This predictable reactivity allows for a stepwise synthetic strategy. For instance, if this compound were to be used as a building block, a Suzuki coupling could be performed selectively at the 6-position (iodine) while leaving the bromine and chlorine atoms untouched for subsequent reactions.

Table 1: Halogen Reactivity Hierarchy in Pyridines

| Halogen | Position on Target | Relative Reactivity in Cross-Coupling | Notes |

|---|---|---|---|

| Iodine | C-6 | Highest | Most labile; ideal for initial functionalization. |

| Bromine | C-2 | Intermediate | Can be functionalized after iodine. |

Identification of Key Precursors and Synthetic Intermediates

Following the retrosynthetic pathway, the primary challenge is the preparation of key precursors.

Primary Precursor: 2-Bromo-3-chloropyridine (B1276723)

The synthesis of 2-bromo-3-chloropyridine (CAS 96424-68-9) is not trivial and requires a multi-step approach, often starting from a more basic pyridine derivative. sigmaaldrich.com A common method for introducing a bromine atom at the 2-position is the Sandmeyer reaction, starting from 2-aminopyridine (B139424).

A plausible route to the key intermediate could start from 2-amino-3-chloropyridine. This precursor can then undergo a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently displaced by a bromide.

Final Step Precursor: Iodination

With 2-bromo-3-chloropyridine in hand, the final step is the introduction of an iodine atom at the C-6 position. The existing bromo and chloro substituents are deactivating and direct incoming electrophiles. Direct iodination of this substrate would likely require strong iodinating agents and potentially harsh conditions. A more controlled method would involve a directed metalation-iodination sequence. This involves using a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate the most acidic proton on the ring (the C-6 position, which is ortho to the nitrogen), followed by quenching the resulting lithiated species with an iodine source (e.g., I₂).

Table 2: Key Synthetic Intermediates and Reagents

| Intermediate/Reagent | IUPAC Name | Role in Synthesis |

|---|---|---|

| 2-Amino-3-chloropyridine | 2-amino-3-chloropyridine | Starting material for the key precursor. |

| Sodium Nitrite (NaNO₂) | Sodium nitrite | Reagent for diazotization in the Sandmeyer reaction. chemicalbook.com |

| Copper(I) Bromide (CuBr) | Copper(I) bromide | Catalyst/Bromide source for the Sandmeyer reaction. |

| 2-Bromo-3-chloropyridine | 2-bromo-3-chloropyridine | Key synthetic intermediate. sigmaaldrich.com |

| Lithium Diisopropylamide (LDA) | N,N-di(propan-2-yl)lithiumazanide | Strong base for directed ortho-metalation. |

The synthesis of highly substituted pyridines like this compound is a testament to the strategic planning required in modern organic chemistry, relying on a deep understanding of reaction mechanisms and the nuanced reactivity of functional groups. researchgate.netnih.govchemrxiv.org

Reactivity and Chemoselective Transformations of 2 Bromo 3 Chloro 6 Iodopyridine and Analogues

Chemoselectivity in Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, provides a powerful toolkit for the selective formation of carbon-carbon and carbon-heteroatom bonds. In the context of polyhalogenated pyridines, the catalyst can discriminate between different halogen atoms on the same ring, enabling sequential and site-selective modifications. This chemoselectivity is crucial for the efficient synthesis of complex, polysubstituted pyridine (B92270) derivatives. The reactivity of pyridine C-X bonds is not only dependent on the halogen but also on its position on the ring, generally following the order C2/C6 > C4 > C3/C5 due to electronic effects.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for C-C bond formation and have been extensively applied to functionalize halogenated pyridines. The choice of catalyst, ligands, base, and solvent can profoundly influence the reaction's outcome, sometimes even overriding the intrinsic reactivity of the C-X bonds to achieve unconventional site selectivity.

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron reagent, is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance. nih.govacs.org In the case of 2-bromo-3-chloro-6-iodopyridine, the reaction is expected to proceed with high chemoselectivity at the C-I bond. The exceptional reactivity of the C-I bond compared to C-Br and C-Cl allows for selective arylation, vinylation, or alkylation at the C6 position.

Following the established reactivity trend (C-I > C-Br > C-Cl), a Suzuki-Miyaura coupling on this compound with one equivalent of a boronic acid would selectively yield the 6-substituted-2-bromo-3-chloropyridine. Subsequent coupling at the C-Br bond would require more forcing conditions (e.g., higher temperature, different ligand), and reaction at the C-Cl bond would be the most challenging. nih.gov

Table 1: Representative Examples of Chemoselective Suzuki-Miyaura Coupling on Dihalogenated Pyridines This table illustrates the principle of chemoselectivity on pyridine analogues, as specific data for this compound is not available.

| Entry | Substrate | Boronic Acid | Catalyst/Ligand | Product(s) | Yield (%) | Selectivity |

| 1 | 2-Bromo-6-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | 2-Bromo-6-phenylpyridine | 85 | >95% for C-Cl substitution |

| 2 | 2,6-Dichloropyridine (B45657) | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | 2-Chloro-6-heptylpyridine | - | Selective mono-alkylation nih.gov |

| 3 | 2-Chloro-6-iodopurine | Phenylboronic acid | Pd(PPh₃)₄ | 2-Phenyl-6-chloropurine | 75 | Selective C-I substitution nih.gov |

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgyoutube.com This reaction also follows the general chemoselectivity order based on C-X bond strength. For this compound, the initial Heck coupling would occur exclusively at the C6-iodide position. The reaction is highly stereoselective, typically affording the trans substituted alkene. youtube.com

The synthesis of complex molecules, including those containing sugar moieties (glycals), can be achieved using this methodology. A Heck coupling between this compound and an alkene or glycal would lead to the formation of a C6-substituted pyridine, leaving the bromine and chlorine atoms available for subsequent transformations. The efficiency and outcome of the Heck reaction can be influenced by the choice of palladium precursor, ligands, and base. nih.govsciencepublishinggroup.com

Table 2: Illustrative Heck Coupling Reactions on Halogenated Heterocycles This table demonstrates the general applicability of the Heck reaction for C-C bond formation on heteroaryl halides.

| Entry | Substrate | Alkene | Catalyst | Base | Product | Yield (%) |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | trans-Stilbene | 95 |

| 2 | 2-Bromopyridine (B144113) | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | n-Butyl (E)-3-(pyridin-2-yl)acrylate | 82 |

| 3 | 3-Iodopyridine | Ethyl acrylate | Pd/C | Et₃N | Ethyl (E)-3-(pyridin-3-yl)acrylate | 78 |

The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides. wikipedia.org A key advantage of this reaction is the high reactivity of organozinc compounds, which often allows for milder reaction conditions compared to other coupling methods. organic-chemistry.org The chemoselectivity in Negishi couplings of polyhalogenated pyridines is again dictated by the C-X bond reactivity, I > Br > Cl. orgsyn.org

Therefore, the reaction of this compound with an organozinc reagent is expected to deliver the 6-substituted product with very high selectivity. The versatility of the Negishi reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it a powerful tool for introducing a wide variety of substituents. wikipedia.orgacs.org The development of stable, solid 2-pyridylzinc reagents has further enhanced the operational simplicity and reliability of this method. nih.gov

Table 3: Examples of Chemoselective Negishi Coupling on Dihalopyridines This table provides examples of selectivity in Negishi couplings of pyridine analogues.

| Entry | Substrate | Organozinc Reagent | Catalyst/Ligand | Product | Yield (%) |

| 1 | 2-Bromo-5-iodopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | 2-Bromo-5-phenylpyridine | 91 |

| 2 | 2,6-Dichloropyridine | 4-Fluorophenylzinc chloride | Pd(dppf)Cl₂ | 2-Chloro-6-(4-fluorophenyl)pyridine | 75 |

| 3 | 3,5-Dibromopyridine | Ethyl 4-(chlorozincio)butanoate | PdCl₂(dppf) | Ethyl 4-(5-bromo-3-pyridyl)butanoate | 68 |

While the chemoselectivity between different halogens is well-established, achieving site-selectivity between identical halogens at different positions on a pyridine ring presents a greater challenge. whiterose.ac.uk This type of selectivity is not governed by bond dissociation energy but rather by the electronic and steric environment of each C-X bond. Generally, positions alpha to the nitrogen (C2 and C6) are more electrophilic and thus more reactive towards oxidative addition than the C3, C4, or C5 positions. nih.gov

For instance, in 2,4-dichloropyridine, coupling typically occurs at the C2 position. However, this intrinsic selectivity can be reversed through careful selection of ligands and catalysts. Sterically hindered N-heterocyclic carbene (NHC) ligands, for example, have been shown to promote coupling at the C4 position. nih.gov Similarly, in perchloropyridine, arylation can be directed to the C2 and C6 positions, with no reaction observed at the C4 position. nih.gov

The scope of palladium-catalyzed cross-coupling reactions on polyhalogenated pyridines is vast, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups. The principle of chemoselective coupling (I > Br > Cl) enables the stepwise and regioselective synthesis of highly functionalized pyridines from a single starting material like this compound. nih.gov

However, there are limitations. The coupling of sterically hindered substrates or the introduction of bulky groups can be challenging. The reactivity of the C-Cl bond is significantly lower than C-Br or C-I, often requiring more active catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands or NHC ligands), higher temperatures, and longer reaction times. nih.gov Furthermore, the Lewis basicity of the pyridine nitrogen can sometimes inhibit the catalytic cycle by coordinating to the palladium center, a problem that can occasionally be mitigated by using specific catalyst systems or additives. Despite these challenges, the predictable reactivity patterns of polyhalogenated pyridines make them exceptionally valuable building blocks in medicinal chemistry and materials science. nih.gov

Other Metal-Catalyzed Coupling Reactions (e.g., Ullmann-type, Sonogashira)

Beyond the more common Suzuki and Stille couplings, other metal-catalyzed reactions play a significant role in the functionalization of this compound.

Ullmann-type Reactions are copper-catalyzed cross-coupling reactions that are particularly useful for forming carbon-oxygen and carbon-nitrogen bonds. nih.gov While traditional Ullmann conditions often require harsh reaction conditions, modern advancements have led to the development of milder, more efficient protocols. nih.govorganic-chemistry.org In the context of polyhalogenated pyridines, Ullmann-type reactions can be employed to introduce aryloxy or amino groups. The "classic" Ullmann reaction involves the copper-catalyzed synthesis of symmetric biaryls, while "Ullmann-type" reactions encompass copper-catalyzed nucleophilic aromatic substitution with various nucleophiles. organic-chemistry.org The reactivity of the halogens in this compound towards Ullmann coupling would be expected to follow the order I > Br > Cl, allowing for selective functionalization at the C6 position.

Sonogashira Coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.org For this compound, the high reactivity of the carbon-iodine bond makes the C6 position the primary site for Sonogashira coupling. This chemoselectivity allows for the introduction of an alkynyl group at this position while leaving the bromo and chloro substituents intact for subsequent transformations. Studies on similar polyhalogenated pyridines have demonstrated the feasibility of selective Sonogashira coupling at the most reactive halogen site. scirp.orgsemanticscholar.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt, and an amine base. organic-chemistry.org

A representative Sonogashira coupling reaction is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | 2-Bromo-3-chloro-6-(alkynyl)pyridine | wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings, such as the pyridine nucleus. The presence of multiple halogen atoms on the pyridine ring of this compound makes it an excellent substrate for SNAr reactions.

The regioselectivity of SNAr reactions on polyhalogenated pyridines is governed by the position of the halogen relative to the ring nitrogen and the nature of the other substituents. In general, the order of reactivity for halogens in SNAr reactions is F > Cl > Br > I. However, the position of the halogen on the pyridine ring is a more dominant factor. Halogens at the C2 and C4 (para to nitrogen) positions are significantly more activated towards nucleophilic attack than those at the C3 position. youtube.comyoutube.com

For this compound, the halogens are at the C2, C3, and C6 positions. Both the C2 and C6 positions are activated towards nucleophilic attack. The relative reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions. Research on analogous 2-bromo-6-chloropyridine C-nucleosides has shown that nucleophilic substitutions can sometimes be unselective, leading to mixtures of products. rsc.org However, in many cases, careful control of reaction parameters can achieve high regioselectivity.

| Substrate | Nucleophile | Major Product | Reference |

|---|---|---|---|

| 5-Bromo-2-chloropyridine | Amine | 5-Amino-2-chloropyridine | nih.gov |

| 2-Chloro-3-nitropyridine | Arenethiolate | 2-Arylthio-3-nitropyridine | rsc.org |

| 2-Chloro-5-nitropyridine | Arenethiolate | 2-Arylthio-5-nitropyridine | rsc.org |

The introduction of amino groups onto the pyridine ring is a crucial transformation in the synthesis of many biologically active compounds. Amination of polyhalogenated pyridines can be achieved through various methods, including SNAr reactions with ammonia or amines. nih.govnih.govacs.orgacs.org The regioselectivity of these reactions is again dependent on the positions of the halogens. For instance, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-xantphos complex predominantly yields 5-amino-2-chloropyridine, demonstrating high chemoselectivity for the displacement of the bromine atom. nih.gov

In the case of this compound, amination is expected to occur preferentially at the activated C2 or C6 positions. The choice of catalyst and reaction conditions can be used to direct the substitution to a specific position. For example, a base-promoted selective amination of polyhalogenated pyridines using water as a solvent has been developed, offering an environmentally benign approach. nih.govnih.govacs.orgacs.org

The introduction of a phosphonate group onto a pyridine ring can be achieved through reactions with phosphonating agents. While specific data on the phosphonation of this compound is limited, the principles of nucleophilic aromatic substitution suggest that such reactions would be feasible. The phosphonating agent would act as a nucleophile, displacing one of the halogen atoms. The reactivity would likely follow the established patterns for SNAr on polyhalogenated pyridines, with the C2 or C6 positions being the most probable sites of attack.

Reductive Transformations and Hydrogenation

The selective reduction of one or more halogen atoms in polyhalogenated pyridines is a valuable tool for their derivatization. This can be achieved through various methods, including catalytic hydrogenation. The ease of reduction of carbon-halogen bonds generally follows the order I > Br > Cl. This difference in reactivity allows for the selective removal of the iodine atom at the C6 position of this compound, leaving the bromo and chloro substituents intact.

Catalytic hydrogenation of pyridines can also lead to the saturation of the aromatic ring, yielding piperidine derivatives. thalesnano.comresearchgate.netliverpool.ac.uk The conditions for ring hydrogenation are typically harsher than those required for dehalogenation. thalesnano.com A variety of catalysts, including palladium on carbon, rhodium on carbon, and platinum oxide, are commonly used for the hydrogenation of pyridines. researchgate.netliverpool.ac.uk For this compound, a stepwise reduction could potentially be achieved, first removing the iodine, then the bromine, and finally the chlorine, followed by ring saturation under more forcing conditions.

Regioexhaustive Functionalization Strategies

The differential reactivity of the three halogen atoms in this compound allows for a "regioexhaustive" functionalization strategy, where each halogen is sequentially replaced with a different functional group. This approach provides a powerful pathway to highly substituted and complex pyridine derivatives.

A typical strategy would involve the following sequence of reactions:

Sonogashira or Suzuki coupling at the C6 position: The highly reactive iodine atom is selectively replaced.

Metal-catalyzed coupling (e.g., Suzuki, Stille) at the C2 position: The bromine atom is then targeted for the next functionalization.

Nucleophilic aromatic substitution or further coupling at the C3 position: The least reactive chlorine atom is replaced in the final step.

This sequential approach allows for the precise installation of different substituents at specific positions on the pyridine ring, offering a high degree of molecular diversity from a single starting material. The ability to perform late-stage functionalization on complex molecules is a significant advantage in medicinal chemistry and drug discovery. nih.gov

Mechanistic Investigations of Transformations Involving 2 Bromo 3 Chloro 6 Iodopyridine

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Cross-coupling reactions, particularly those catalyzed by palladium, are fundamental for creating carbon-carbon and carbon-heteroatom bonds. The mechanism of these reactions with 2-bromo-3-chloro-6-iodopyridine follows a well-established catalytic cycle, primarily consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is typically initiated by the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of this compound. wikipedia.orglibretexts.org Given the relative reactivity of halogens (I > Br > Cl), the oxidative addition is expected to occur selectively at the C-I bond, which is the most labile. libretexts.org This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a square planar palladium(II) intermediate. libretexts.org Mechanistic studies have shown that for aryl halides, the oxidative addition can be the rate-determining step in the catalytic cycle. libretexts.org The nature of the palladium(0) species, whether it is a 12-electron monoligated complex or a 14-electron bisligated complex, can influence the pathway of this step. researchgate.net

Transmetalation: Following oxidative addition, the organopalladium(II) intermediate undergoes transmetalation. In this step, an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center, displacing the halide. wikipedia.orgresearchgate.net This process typically requires the presence of a base in Suzuki reactions to form a more reactive "ate" complex from the organoboron species. wikipedia.org The exact mechanism of transmetalation is complex and can proceed through different pathways, but it results in a new diorganopalladium(II) intermediate. wikipedia.org

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple and are eliminated as the final product. wikipedia.orglibretexts.org This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org The reductive elimination step is generally facile and leads to the formation of the desired carbon-carbon bond with retention of stereochemistry if applicable. wikipedia.org

Pathways for Nucleophilic Substitution and Halogen Exchange

The halogen atoms on the this compound ring are susceptible to nucleophilic substitution. The positions of these halogens, influenced by the electron-withdrawing nature of the pyridine (B92270) nitrogen, dictate their reactivity towards nucleophiles. Generally, the C-2 and C-6 positions are more activated towards nucleophilic attack. However, the presence of three different halogens introduces complexity.

Nucleophilic substitution reactions on polyhalogenated pyridines can sometimes be unselective, leading to mixtures of products. rsc.org The outcome of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. For instance, in some cases, the reaction may proceed via an SNAr (nucleophilic aromatic substitution) mechanism, where the nucleophile attacks the electron-deficient carbon atom, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the halide leaving group.

Halogen exchange reactions, where one halogen is replaced by another, are also a relevant transformation for this compound. iaea.orgscience.gov These reactions are often equilibrium-driven and can be influenced by the relative bond strengths of the carbon-halogen bonds and the concentration of the halide ions in the reaction mixture. Such exchanges can be used to convert a less reactive halide into a more reactive one, for example, replacing a chloro group with a more labile iodo group, thereby facilitating subsequent cross-coupling reactions. science.gov

Role of Bases, Ligands, and Additives in Reaction Efficiency and Regioselectivity

The efficiency and regioselectivity of transformations involving this compound are critically influenced by the choice of bases, ligands, and additives.

Ligands: Ligands coordinated to the palladium center are of paramount importance in controlling the catalyst's stability, activity, and selectivity. nih.govnih.gov Electron-rich and bulky phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig research groups (e.g., RuPhos, SPhos), have proven to be highly effective in promoting the cross-coupling of challenging substrates, including chloro-heterocycles. researchgate.netnih.gov These ligands stabilize the palladium(0) active species, facilitate the oxidative addition step, and promote the reductive elimination. The steric and electronic properties of the ligand can be fine-tuned to achieve the desired regioselectivity in polyhalogenated substrates by differentiating between the various carbon-halogen bonds. researchgate.net For instance, the use of specific ligands can prevent or retard oxidative addition at less reactive sites. nih.gov

Additives: Additives can also play a significant role in enhancing reaction efficiency. For example, in some Suzuki reactions, the addition of water can accelerate the reaction. In other cases, phosphine oxides have been found to act as stabilizing ligands, leading to a significant rate enhancement. nih.gov The presence of additives can influence the solubility of reagents, stabilize catalytic intermediates, or facilitate key steps in the catalytic cycle.

Kinetic and Structural Analysis of Reaction Intermediates

Detailed mechanistic understanding often relies on the kinetic and structural analysis of reaction intermediates. While specific studies on this compound are not extensively documented in the provided search results, general principles from related systems can be applied.

Kinetic Analysis: Kinetic studies, such as reaction rate measurements under varying concentrations of reactants, catalysts, and ligands, can help identify the rate-determining step of a reaction. researchgate.net For example, determining the reaction order with respect to the aryl halide, organometallic reagent, and catalyst can provide insights into the species involved in the rate-limiting transition state. researchgate.net Kinetic isotope effect (KIE) studies are also powerful tools for elucidating reaction mechanisms, particularly for understanding bond-breaking and bond-forming steps. researchgate.net

Structural Analysis: Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are invaluable for the characterization of reaction intermediates. rsc.orgresearchgate.net Isolating and structurally characterizing key intermediates, such as the oxidative addition product or the transmetalation intermediate, can provide direct evidence for the proposed catalytic cycle. libretexts.org For instance, X-ray diffraction has been used to confirm the structure of products and intermediates in reactions involving similar bromo-chloropyridine derivatives. rsc.org Computational methods, such as Density Functional Theory (DFT) calculations, are also increasingly used to model reaction pathways, predict the structures of intermediates and transition states, and rationalize observed selectivities. researchgate.netnih.gov

Interactive Data Table: Key Factors in Transformations of Halogenated Pyridines

| Factor | Role in Reaction Mechanism | Examples of Impact |

| Catalyst | Facilitates the reaction by providing a lower energy pathway. The choice of metal and its oxidation state is crucial. | Palladium(0) is a common catalyst for cross-coupling reactions, initiating the cycle through oxidative addition. wikipedia.orglibretexts.org |

| Ligands | Stabilize the metal center, influence its reactivity, and control selectivity. | Bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) enhance the efficiency of cross-coupling with chloro-heterocycles. researchgate.netnih.gov |

| Bases | Activate reagents, often by deprotonation, to make them more nucleophilic. | In Suzuki coupling, bases like Cs₂CO₃ or K₃PO₄ form reactive organoboronate species, facilitating transmetalation. wikipedia.orgnih.gov |

| Solvent | Influences the solubility of reactants and intermediates, and can affect reaction rates and pathways. | The choice of solvent can impact the selectivity of nucleophilic substitution on polyhalogenated pyridines. rsc.org |

| Temperature | Affects the rate of reaction; higher temperatures can overcome activation barriers but may lead to side reactions. | Heck coupling reactions involving similar compounds have been performed at elevated temperatures (e.g., 70 °C). rsc.org |

Computational and Theoretical Studies on Polyhalogenated Pyridine Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties and reactivity of molecules. mostwiedzy.plijcce.ac.ir DFT calculations are employed to determine the ground-state electronic structure of polyhalogenated pyridines, providing essential data such as optimized geometry, total energy, and the distribution of electron density. For a molecule like 2-Bromo-3-chloro-6-iodopyridine, DFT methods, often utilizing hybrid functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) or aug-cc-pVTZ, are used to predict its stability and reactivity. mostwiedzy.plijcce.ac.irresearchgate.net These calculations can elucidate bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.

The choice of functional and basis set is critical for obtaining accurate results, especially for molecules containing heavy atoms like iodine and bromine. mostwiedzy.pl Basis sets with diffuse functions are often necessary to accurately describe the behavior of anions and non-covalent interactions. mostwiedzy.pl The calculated electronic properties, such as orbital energies and atomic charges, serve as the foundation for more detailed reactivity analyses, including MEP, FMO, and halogen bonding studies.

Table 1: Representative Parameters for DFT Calculations on Halogenated Pyridines

| Parameter | Typical Method/Basis Set | Information Obtained | Relevance to this compound |

|---|---|---|---|

| Geometry Optimization | B3LYP/6-311++G(d,p) | Optimized bond lengths, bond angles, and molecular structure. | Provides the most stable 3D structure, accounting for halogen substituent sizes. |

| Frequency Calculation | B3LYP/6-311++G(d,p) | Vibrational frequencies, confirmation of true energy minima. | Confirms the optimized structure is a stable conformer and provides theoretical IR spectra. |

| Electronic Energy | M06-2X/aug-cc-pVTZ | Total electronic energy, stability of the molecule. | Allows for comparison of stability with related isomers or reaction intermediates. |

| Population Analysis | NBO, Mulliken | Partial atomic charges on each atom (C, N, H, Cl, Br, I). | Helps identify sites prone to nucleophilic or electrophilic attack based on charge distribution. |

Molecular Electrostatic Potential (MEP) Analysis for Nucleophilic/Electrophilic Sites

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net

For this compound, the MEP surface would be expected to show:

A significant negative potential (nucleophilic site) located at the lone pair of the pyridine (B92270) nitrogen.

A prominent positive σ-hole (electrophilic site) on the iodine atom at the C6 position, making it a strong halogen bond donor.

A moderately positive σ-hole on the bromine atom at the C2 position.

A smaller positive σ-hole on the chlorine atom at the C3 position.

This analysis is crucial for predicting non-covalent interactions like halogen bonding and the regioselectivity of reactions. rsc.org

Table 2: Predicted MEP Features and Reactivity of this compound

| Molecular Site | Predicted MEP Value | Predicted Reactivity |

|---|---|---|

| Pyridine Nitrogen (N1) | Strongly Negative (Vmin) | Nucleophilic; site for protonation and coordination to Lewis acids. |

| Iodine Atom (C6) | Strongly Positive (Vs,max on σ-hole) | Electrophilic; primary site for halogen bonding. |

| Bromine Atom (C2) | Moderately Positive (Vs,max on σ-hole) | Electrophilic; secondary site for halogen bonding. |

| Chlorine Atom (C3) | Slightly Positive (Vs,max on σ-hole) | Weakly electrophilic; least likely halogen to participate in halogen bonding. |

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. wikipedia.orglibretexts.org The HOMO, being the orbital with the highest energy containing electrons, acts as a nucleophile or electron donor. youtube.com The LUMO, the lowest energy orbital without electrons, acts as an electrophile or electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

In this compound:

HOMO: The HOMO is expected to be primarily localized on the pyridine ring's π-system, with significant contributions from the nitrogen lone pair. This orbital dictates the molecule's behavior as a nucleophile or base.

LUMO: The LUMO is anticipated to have significant contributions from the antibonding orbitals associated with the carbon-halogen bonds, particularly the C-I and C-Br bonds. This makes the carbon atoms attached to the halogens susceptible to nucleophilic attack.

FMO analysis is instrumental in understanding pericyclic reactions, cycloadditions, and nucleophilic aromatic substitution pathways. wikipedia.org

Table 3: FMO Concepts and Their Application to Reactivity

| FMO Concept | Description | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. | Determines the ease of donating electrons from the π-system or nitrogen lone pair. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. | Indicates the susceptibility of the ring carbons to attack by nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

| Orbital Coefficients | Contribution of each atomic orbital to the FMO. | Identify the specific atoms where the HOMO and LUMO are localized, predicting the exact site of interaction. youtube.com |

Modeling of Halogen Bonding Interactions and their Influence on Reactivity

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom or an anion. nih.govdntb.gov.ua This interaction has gained significant attention in crystal engineering, supramolecular chemistry, and drug design.

In this compound, all three halogen atoms can potentially act as halogen bond donors. The strength of this interaction is directly related to the size and polarizability of the halogen atom, resulting in a predictable hierarchy: I > Br > Cl. acs.orgdntb.gov.ua Therefore, the iodine atom at the 6-position is expected to be the most potent halogen bond donor. Computational modeling, typically using DFT or higher-level ab initio methods, is essential for quantifying these interactions. dntb.gov.ua These models can calculate key parameters such as:

Interaction Energy (E_int): The strength of the halogen bond.

Bond Distance: The distance between the halogen donor and the acceptor atom.

Bond Angle: The C-X···A angle, which is typically close to 180° for strong halogen bonds.

The presence of these strong and directional interactions can influence the solid-state packing of the molecule and can be exploited to direct the assembly of larger supramolecular structures. nih.gov Halogen bonding can also influence reactivity by pre-organizing reactants or stabilizing transition states.

Table 4: Predicted Halogen Bonding Characteristics for this compound

| Halogen Bond Donor | Relative Strength | Typical Interaction Energy (vs. Iodide Anion) | Geometric Feature |

|---|---|---|---|

| C6-I | Strongest | High | Highly linear C-I···Acceptor angle (~180°). Shortest relative bond distance. nih.gov |

| C2-Br | Intermediate | Medium | Linear C-Br···Acceptor angle. nih.gov |

| C3-Cl | Weakest | Low | May form longer, more bent contacts or not participate significantly. nih.govacs.org |

Conformational Analysis and Steric Effects in Halogenated Pyridines

While the pyridine ring itself is aromatic and thus planar, the substituents attached to it introduce significant steric effects that can influence its reactivity. Conformational analysis for this rigid system primarily concerns the steric hindrance presented by the bulky halogen atoms to the approach of reagents. youtube.com

In this compound, the arrangement of the halogens has important steric implications:

The iodine atom at the 6-position is the largest of the three halogens and will exert significant steric hindrance, potentially blocking or slowing reactions at the adjacent nitrogen (N1) and C5 positions.

The bromine atom at the 2-position also contributes substantial steric bulk, shielding the nitrogen atom and the C3 position from attack.

The combined steric pressure from the substituents at positions 2 and 6 can create a crowded environment around the nitrogen atom's lone pair, possibly reducing its basicity and nucleophilicity compared to less substituted pyridines.

The chlorine atom at the 3-position is less sterically demanding than bromine or iodine. The C4 position, flanked by the less bulky chlorine and a hydrogen atom, may represent a sterically more accessible site for certain types of reactions, although electronic factors will also play a key role.

These steric effects are crucial for predicting the regioselectivity of reactions, as a reagent may preferentially attack a less sterically hindered but electronically favorable site.

Advanced Synthetic Applications As a Chemical Synthon

Building Blocks for Complex Heterocyclic Systems

The unique substitution pattern of 2-bromo-3-chloro-6-iodopyridine serves as an ideal starting point for the synthesis of diverse and complex heterocyclic structures. Its ability to undergo sequential, site-selective reactions is a key feature exploited by synthetic chemists.

This compound has proven instrumental in the synthesis of pyridine (B92270) C-nucleosides, which are analogues of natural nucleosides with a carbon-carbon bond between the sugar and the heterocyclic base. These compounds are of significant interest in medicinal chemistry and chemical biology.

In a notable application, this compound is utilized in a Heck coupling reaction with a protected deoxyribose glycal. rsc.org This reaction selectively occurs at the most reactive C-I bond, leading to the formation of a 2-bromo-6-chloropyridin-3-yl C-2'-deoxyribonucleoside intermediate. rsc.org The resulting bromo-chloro-pyridine C-nucleoside can then undergo further chemoselective transformations. The bromine atom can be selectively targeted in palladium-catalyzed cross-coupling reactions, while the chlorine atom is susceptible to nucleophilic substitution, although this can sometimes lead to mixtures of products. rsc.org This stepwise functionalization allows for the creation of a library of 2,6-disubstituted pyridine C-deoxyribonucleosides. rsc.org

Table 1: Key Reaction in the Synthesis of Pyridine C-Nucleosides

| Reactant 1 | Reactant 2 | Key Reagents | Product | Ref |

|---|

The distinct reactivity of the halogens in this compound makes it an excellent precursor for multi-functionalized pyridine derivatives. The iodine is the most reactive site for metal-catalyzed cross-coupling reactions, followed by bromine, and then chlorine. This hierarchy allows for a programmed sequence of reactions to introduce different functional groups at specific positions.

For instance, the iodine at the 6-position can be selectively replaced through Suzuki or Sonogashira couplings. Subsequently, the bromine at the 2-position can be targeted under different reaction conditions, leaving the chlorine at the 3-position untouched for potential later modification. This stepwise approach is highly valuable for building molecular complexity in a controlled manner. While direct examples using this compound are specific, the principle is well-established with similar polyhalogenated pyridines. The selective functionalization of 2,6-dibromopyridine, for example, has been used to create a variety of 2-bromo-6-substituted pyridines, which are themselves versatile intermediates. google.comresearchgate.net These mono-substituted pyridines can then undergo further reactions at the remaining bromine site.

While direct synthesis of indolizines from this compound is not extensively documented, the functional handles present on the molecule make it a plausible scaffold for such transformations. The general strategy for constructing indolizine (B1195054) rings often involves the reaction of a pyridine derivative with a component that will form the five-membered ring. The bromo and iodo groups on this compound could serve as anchor points for introducing the necessary side chains that can then undergo intramolecular cyclization to form the fused indolizine core.

Ligand Design and Organometallic Precursors

The ability to introduce various substituents onto the pyridine ring through the selective functionalization of this compound makes it a valuable precursor in the design of novel ligands for organometallic chemistry. The nitrogen atom of the pyridine ring, along with the strategically placed functional groups, can act as coordination sites for metal ions.

By sequentially replacing the halogen atoms with different donor groups (e.g., phosphines, amines, or other heterocycles), ligands with tailored electronic and steric properties can be synthesized. These ligands can then be used to create new organometallic complexes with potential applications in catalysis and materials science. The synthesis of unsymmetrical 2,6-disubstituted pyridine-bridged compounds from 6-substituted 2-bromopyridine (B144113) intermediates highlights the utility of such building blocks in creating sophisticated ligand architectures. researchgate.net The resulting metal complexes can exhibit unique catalytic activities or physical properties.

Future Research Directions in 2 Bromo 3 Chloro 6 Iodopyridine Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The synthesis of polyhalogenated pyridines often relies on multi-step processes that may involve harsh reagents, high temperatures, and the generation of significant waste. A primary direction for future research is the development of greener and more efficient synthetic routes to 2-bromo-3-chloro-6-iodopyridine and its derivatives.

Current methods for producing polysubstituted pyridines can be resource-intensive. Future protocols should aim to minimize environmental impact by exploring several key areas:

Atom Economy: Designing synthetic pathways that incorporate the maximum number of atoms from the reactants into the final product. This could involve novel cyclization reactions that build the pyridine (B92270) ring with the desired substituents in a single step. nih.gov

Green Solvents and Catalysts: Moving away from hazardous solvents and employing reusable, non-toxic catalysts. Research into green chemistry has highlighted various techniques, including the use of water, ionic liquids, or solvent-free conditions, as well as biocatalysis or earth-abundant metal catalysts. nih.govmdpi.commdpi.com

Energy Efficiency: Incorporating methods like microwave-assisted or ultrasonic synthesis to reduce reaction times and energy consumption. nih.gov

C-H Functionalization: Developing methods to directly introduce the bromo, chloro, and iodo substituents onto a pre-formed pyridine ring via regioselective C-H activation, thus avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps.

| Aspect | Traditional Approaches | Future Sustainable Goals |

|---|---|---|

| Starting Materials | Often require pre-functionalized, complex precursors. | Utilize simple, abundant feedstocks; direct functionalization of pyridine. |

| Reagents | Stoichiometric, often hazardous halogenating agents. | Catalytic systems, recyclable reagents, reduced waste. |

| Solvents | Chlorinated hydrocarbons, polar aprotic solvents. | Water, bio-renewable solvents, ionic liquids, or solvent-free conditions. |

| Energy Input | Prolonged heating under reflux. | Microwave, ultrasound, or photocatalysis to lower energy demand. |

Innovations in Chemo- and Regioselective Functionalization Beyond Current Limitations

The synthetic utility of this compound lies in the differential reactivity of its three carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity typically follows the order C-I > C-Br > C-Cl. While this provides a basis for sequential functionalization, current methods are often limited by this inherent reactivity pattern.

Future innovations must focus on overcoming these limitations to achieve complete control over the site of reaction. Key research areas include:

Orthogonal Reactivity: Developing catalytic systems that can selectively activate a specific C-X bond irrespective of the others. For example, a catalyst could be designed to react exclusively at the C-Br bond while leaving the more reactive C-I bond untouched.

Site-Selective C-H Activation: Beyond the halogenated positions, the pyridine ring has two C-H bonds (at C-4 and C-5) available for functionalization. Future work will explore directed metalation or catalyst-controlled C-H activation to introduce substituents at these positions, further expanding the molecule's synthetic utility. researchgate.net

Steric and Electronic Tuning: Investigating how the introduction of a functional group at one position influences the reactivity of the remaining sites. This understanding will allow for more complex, multi-step functionalization sequences where the product of one reaction becomes the precisely tuned substrate for the next.

| Position | Bond Type | Typical Reactivity | Future Research Goal |

|---|---|---|---|

| C-6 | C-I | Highest reactivity in cross-coupling. | Develop methods to passivate this site for selective reaction elsewhere. |

| C-2 | C-Br | Intermediate reactivity; reacts after C-I. | Design catalysts to selectively target C-Br over C-I. |

| C-3 | C-Cl | Lowest reactivity; typically requires harsh conditions. | Find mild and efficient catalysts for C-Cl activation. |

| C-4 / C-5 | C-H | Inert to cross-coupling; requires activation. | Achieve regioselective C-H functionalization without disturbing C-X bonds. |

Exploration of Novel Catalytic Systems for Challenging Transformations

The selective functionalization of a polyhalogenated substrate like this compound is highly dependent on catalyst design. While palladium-based catalysts are workhorses in cross-coupling chemistry, future research will increasingly focus on novel catalytic systems to access new reactivity and improve sustainability.

Promising avenues for exploration include:

Earth-Abundant Metal Catalysis: Developing catalysts based on iron, cobalt, nickel, or copper as more sustainable and economical alternatives to precious metals like palladium. researchgate.netresearchgate.netprinceton.edu These systems could offer different selectivity profiles for C-X and C-H bond functionalization.

Photoredox and Dual Catalysis: Combining photoredox catalysis with transition metal catalysis can enable transformations under milder conditions and unlock reaction pathways that are inaccessible through thermal methods alone. This could be particularly useful for activating the strong C-Cl bond.

Enzyme-Inspired and Biomimetic Catalysis: Nature utilizes highly specialized enzymes to perform selective halogenation and dehalogenation reactions. Designing small-molecule catalysts that mimic the active sites of these enzymes could provide unparalleled selectivity in functionalizing specific positions on the pyridine ring. drugdiscoverytrends.com

Geminal Atom Catalysts (GACs): The development of catalysts with two adjacent metal cores, such as di-copper ion systems, has shown promise for more efficient and selective cross-coupling reactions. sciencedaily.com Applying such novel catalyst structures could be transformative for activating the different halogen sites on the target molecule.

Integration of Advanced Mechanistic and Computational Studies for Predictive Synthesis

A trial-and-error approach to developing selective functionalization methods for a complex molecule like this compound is inefficient. The integration of advanced mechanistic and computational studies offers a path toward a more rational and predictive approach to synthesis.

Future research will heavily rely on:

Density Functional Theory (DFT) Calculations: Using computational chemistry to model the substrate and potential catalysts. researchgate.netresearchgate.netchemrxiv.org DFT can predict the relative activation barriers for reactions at each of the halogenated positions, guiding the choice of catalyst, ligand, and reaction conditions. acs.orgacs.org It can also elucidate the electronic and steric factors that govern selectivity.

In-Situ Spectroscopic Analysis: Employing advanced spectroscopic techniques to monitor reactions in real-time. This can help identify key catalytic intermediates and deactivation pathways, providing crucial insights for catalyst improvement. princeton.eduillinois.edu

Machine Learning and AI: Leveraging machine learning algorithms to analyze large datasets from computational and experimental studies. acs.orgarxiv.org This can help identify complex relationships between catalyst structure, substrate properties, and reaction outcomes, ultimately enabling the in-silico design of optimal synthetic routes and catalysts for desired transformations.

By combining these computational and mechanistic tools, chemists can move from simply discovering reactivity to designing it with intent, making the synthesis of complex molecules derived from this compound more systematic and predictable.

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-3-chloro-6-iodopyridine, and what analytical techniques are essential for confirming its purity and structure?

- Methodological Answer: Halogenation of pyridine derivatives via stepwise electrophilic substitution or transition metal-catalyzed cross-coupling is a standard approach. For example, bromination/chlorination can precede iodination to avoid steric hindrance. Post-synthesis, confirm structure using H/C NMR (resolving overlapping signals via 2D techniques like COSY) and high-resolution mass spectrometry. Purity assessment requires HPLC with UV detection (254 nm) and elemental analysis. Melting point determination (ca. 270°C for analogous halogenated pyridines) provides additional validation .

Q. What spectroscopic challenges arise when characterizing this compound, and how can they be mitigated?

- Methodological Answer: Heavy atom effects from iodine broaden NMR signals, while chlorine and bromine substituents create complex splitting patterns. Use cryogenic NMR probes or higher sample concentrations to enhance signal resolution. For mass spectrometry, electrospray ionization (ESI) in negative mode improves detection of halogenated species. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Conduct reactions in fume hoods with nitrile gloves and goggles. Store in amber glass under nitrogen to prevent photodegradation. For spills, neutralize with activated carbon and dispose as halogenated waste. Emergency protocols: rinse skin with water for 15 minutes; if inhaled, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of Suzuki-Miyaura cross-coupling reactions on this compound to selectively functionalize the iodine substituent?

- Methodological Answer: Leverage differences in bond dissociation energies (C–I < C–Br < C–Cl) by using Pd(PPh) catalysts with electron-rich ligands (e.g., SPhos) in polar aprotic solvents (DMF, THF). Lower reaction temperatures (0–25°C) favor oxidative addition at iodine. Monitor selectivity via F NMR if fluorine tags are introduced .

Q. What strategies are effective in resolving contradictions in reported reaction yields for halogen exchange reactions on polyhalogenated pyridines?

- Methodological Answer: Perform Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). Use in-situ IR or LC-MS to track intermediates and byproducts. Compare results under inert (N) vs. ambient conditions to identify oxygen-sensitive steps. Reproduce literature methods with strict control of reagent purity and moisture levels .

Q. How can computational chemistry aid in predicting the reactivity patterns of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) model charge distribution and Fukui indices to predict electrophilic sites. Solvent effects are incorporated via Polarizable Continuum Models (PCM). Transition state analysis identifies kinetic vs. thermodynamic control, guiding ligand design for selective substitutions .

Q. What advanced techniques are required to analyze degradation products of this compound under accelerated stability conditions?

- Methodological Answer: Subject the compound to stress testing (40°C/75% RH, UV light). Analyze degradation via UPLC-QTOF-MS with positive/negative ionization modes to detect dehalogenated or oxidized byproducts. Pair with solid-state NMR to assess crystallinity changes. Compare degradation pathways to analogous trihalopyridines to identify structural vulnerabilities .

Data Contradiction & Experimental Design

Q. How should researchers design experiments to reconcile conflicting literature reports on the thermal stability of this compound?

- Methodological Answer: Conduct thermogravimetric analysis (TGA) at varying heating rates (2–10°C/min) under nitrogen vs. air. Couple with differential scanning calorimetry (DSC) to detect exothermic decomposition events. Compare results with structurally similar compounds (e.g., 3-Bromo-2-chloro-6-methylpyridine) to isolate substituent effects .

Q. What experimental approaches can validate conflicting hypotheses about the dominant reaction pathway in photochemical transformations of this compound?

- Methodological Answer: Use laser flash photolysis with time-resolved ESR to track radical intermediates. Isotopic labeling (e.g., C at the 2-position) and trapping experiments (TEMPO for radicals) clarify mechanistic pathways. Compare quantum yields under UV-A (365 nm) vs. UV-C (254 nm) irradiation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.